molecular formula C7Cl8OS B14443269 Sulfoxide, pentachlorophenyl trichloromethyl CAS No. 74039-46-6

Sulfoxide, pentachlorophenyl trichloromethyl

Cat. No.: B14443269
CAS No.: 74039-46-6
M. Wt: 415.8 g/mol
InChI Key: RFFMSSMUKAOONC-UHFFFAOYSA-N
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Description

Sulfoxide, pentachlorophenyl trichloromethyl, also known as 2,3,4,5,6-Pentachlorophenyl(trichloromethyl) sulfoxide, is an organosulfur compound. It contains a sulfinyl (SO) functional group attached to a pentachlorophenyl and a trichloromethyl group. This compound is a derivative of sulfides and is known for its significant dipolar character due to the S-O interaction .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sulfoxides are typically prepared by the oxidation of sulfides. Common oxidants include hydrogen peroxide and periodate. Care must be taken to avoid over-oxidation to form sulfones. For example, dimethyl sulfide can be oxidized to dimethyl sulfoxide and further to dimethyl sulfone .

Industrial Production Methods

In industrial settings, the oxidation of sulfides to sulfoxides is often performed using metal-free aerobic oxidation in the presence of aliphatic aldehydes. This method provides excellent selectivity and yields under mild conditions .

Chemical Reactions Analysis

Types of Reactions

Sulfoxide, pentachlorophenyl trichloromethyl, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Sulfoxide, pentachlorophenyl trichloromethyl, has diverse applications in scientific research:

Mechanism of Action

The mechanism by which sulfoxide, pentachlorophenyl trichloromethyl, exerts its effects involves the interaction of the sulfinyl group with various molecular targets. The S-O bond has an electrostatic aspect, resulting in significant dipolar character, which influences its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

    Dimethyl sulfoxide (DMSO): A common solvent with similar sulfinyl functionality.

    Alliin: A precursor to the compound that gives freshly crushed garlic its aroma.

    Diphenyl sulfoxide: Another sulfoxide with different substituents.

Uniqueness

Sulfoxide, pentachlorophenyl trichloromethyl, is unique due to its specific substituents (pentachlorophenyl and trichloromethyl groups), which confer distinct chemical properties and reactivity compared to other sulfoxides .

Properties

CAS No.

74039-46-6

Molecular Formula

C7Cl8OS

Molecular Weight

415.8 g/mol

IUPAC Name

1,2,3,4,5-pentachloro-6-(trichloromethylsulfinyl)benzene

InChI

InChI=1S/C7Cl8OS/c8-1-2(9)4(11)6(5(12)3(1)10)17(16)7(13,14)15

InChI Key

RFFMSSMUKAOONC-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)S(=O)C(Cl)(Cl)Cl

Origin of Product

United States

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